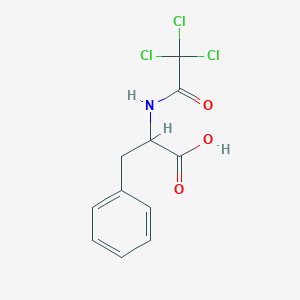

N-(trichloroacetyl)phenylalanine

Description

N-(Trichloroacetyl)phenylalanine is a modified amino acid derivative where the amino group of phenylalanine is protected by a trichloroacetyl group (Cl₃C(O)-). This modification enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amino group. The trichloroacetyl group is introduced using reagents such as trichloroacetyl isocyanate, as demonstrated in the synthesis of dibenzazepine (DBA) derivatives . The electron-withdrawing nature of the trichloro group increases resistance to hydrolysis compared to non-halogenated acyl groups, making it valuable in multi-step organic syntheses.

Properties

CAS No. |

15167-27-8 |

|---|---|

Molecular Formula |

C11H10Cl3NO3 |

Molecular Weight |

310.6 g/mol |

IUPAC Name |

3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |

InChI Key |

XTCXBOHYWZUZJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.

Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.

Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Substitution: Requires acylating agents and catalysts such as pyridine.

Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Phenylalanine and trichloroacetic acid.

Substitution: N-acylphenylalanine derivatives.

Reduction: Reduced acyl derivatives of phenylalanine.

Scientific Research Applications

N-(trichloroacetyl)phenylalanine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential effects on enzyme activity and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

N-Acetylphenylalanine

- Structure : Acetyl (CH₃C(O)-) group attached to phenylalanine.

- Synthesis : Prepared via reaction with acetic anhydride under basic conditions (e.g., NaOH), yielding moderate to high purity .

- Key Differences :

- Stability : The acetyl group is less stable under acidic or basic hydrolysis compared to trichloroacetyl due to the absence of electron-withdrawing chlorine atoms.

- Applications : Widely used as a protecting group in peptide synthesis but requires milder deprotection conditions (e.g., hydrazine).

- Lipophilicity : Lower logP (~1.5–2.0) than trichloroacetyl derivatives, impacting membrane permeability .

N-Phthaloylphenylalanine

- Structure : Phthaloyl (1,3-dioxoisoindoline) group attached to phenylalanine .

- Synthesis : Introduced using phthalic anhydride.

- Key Differences :

- Deprotection : Requires harsh conditions (e.g., hydrazine or strong acids), limiting compatibility with acid-sensitive substrates.

- Steric Effects : The bulky phthaloyl group may hinder reactions at the carboxylate group, unlike the smaller trichloroacetyl group.

- Crystallinity : Phthaloyl derivatives often exhibit higher crystallinity, aiding purification but complicating solubility .

N-Chloroacetylphenylalanine

- Structure : Chloroacetyl (ClCH₂C(O)-) group attached to phenylalanine .

- Synthesis : Derived from chloroacetyl chloride and phenylalanine.

- Key Differences :

- Reactivity : The single chlorine atom provides moderate electron withdrawal, making it less stable than trichloroacetyl but more reactive than acetyl.

- Applications : Used in alkylation reactions (e.g., Sₙ2 substitutions) due to the labile chloro group.

- Yield : Reported synthesis yields for chloroacetyl derivatives (e.g., 97% purity) are comparable to trichloroacetyl intermediates .

N-(Trifluoroacetyl)phenylalanine

- Structure : Trifluoroacetyl (F₃C(O)-) group attached to phenylalanine .

- Key Differences :

- Electron Effects : Fluorine’s strong electronegativity enhances stability similar to trichloroacetyl but with lower molecular weight.

- Lipophilicity : Higher logP (~2.65) than acetyl but lower than trichloroacetyl, balancing solubility and membrane penetration .

- Deprotection : Requires basic conditions (e.g., piperidine), akin to trichloroacetyl removal.

N-Phenylacetylphenylalanine

- Structure : Phenylacetyl (C₆H₅CH₂C(O)-) group attached to phenylalanine .

- Key Differences: Hydrophobicity: The aromatic phenyl group increases lipophilicity, favoring interactions with hydrophobic biological targets. Applications: Used in antimicrobial surfactants, where hydrophobicity enhances activity .

Comparative Data Table

*Estimated based on halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.